
(R)-O-Desmethyl Naproxen
Overview
Description
(R)-O-Desmethyl Naproxen (CAS: 123050-98-6) is the R-enantiomer of the demethylated metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen. It shares the molecular formula C₁₃H₁₂O₃ (molecular weight: 216.23) with its S-enantiomer but differs in stereochemical configuration . Unlike the S-enantiomer, which is a major metabolite formed via cytochrome P450 (CYP) isoforms CYP1A2 and CYP2C9 , the R-enantiomer is primarily synthetically derived or observed as a chiral impurity in pharmaceutical preparations . Key physicochemical properties include a melting point of 182–183°C, a boiling point of 444.1°C, and moderate lipophilicity (LogP: ~2.73) .
Preparation Methods
Chemical Synthesis of (R)-O-Desmethyl Naproxen
Demethylation of (R)-Naproxen via Acid-Catalyzed Hydrolysis
The most widely reported method for synthesizing (R)-ODMN involves the demethylation of (R)-naproxen using hydrobromic acid (HBr) under controlled conditions. In a seminal study, S-naproxen (10.6 mmol) was refluxed in a mixture of 30% HBr, acetic acid, and water at 105°C for 5 hours . The reaction proceeds via nucleophilic substitution, where bromide ions attack the methyl ether group, yielding the desmethyl derivative. Post-reaction, the mixture was quenched on ice-water, and the precipitate was purified via flash chromatography using heptane:ethyl acetate (1:1), followed by recrystallization to obtain 0.6 g of (R)-ODMN . This method achieves a 62% yield, with HPLC analysis confirming >98% enantiomeric purity .
Critical Parameters for Reaction Optimization
-
Acid Concentration : Elevated HBr concentrations (>30%) accelerate demethylation but risk side reactions, such as ester hydrolysis or racemization.
-
Temperature Control : Maintaining 105°C ensures complete conversion without degrading the naphthalene backbone .
-
Solvent Selection : Acetic acid acts as a polar aprotic solvent, enhancing bromide ion nucleophilicity while stabilizing intermediates .
Alternative Demethylation Agents
While HBr remains the standard, recent studies explore boron tribromide (BBr₃) as a milder alternative. For example, 6-methoxy-naphthalen-2-ol derivatives demethylated with BBr₃ in dichloromethane at 0°C achieved 85% conversion within 2 hours . However, this method requires stringent moisture-free conditions and yields lower enantiomeric purity (92%) compared to HBr-mediated reactions .
Enzymatic Preparation Using Fungal Peroxygenases
Peroxygenase-Catalyzed O-Dealkylation
Fungal peroxygenases (APOs) from Agrocybe aegerita (AaeAPO) and Coprinellus radians (CraAPO) enable selective O-dealkylation of (R)-naproxen under ambient conditions . In a typical reaction, 0.4 μM AaeAPO, 2 mM H₂O₂, and 0.5 mM (R)-naproxen in phosphate buffer (pH 7.0) produce (R)-ODMN within 3 minutes . Ascorbic acid (4 mM) is added to suppress phenolic oxidation, achieving an 80% yield with 99% regioselectivity .
Mechanistic Insights
APOs utilize H₂O₂ to activate molecular oxygen, inserting it into the methyl ether bond via a peroxygenation mechanism. Isotopic labeling with H₂¹⁸O₂ confirmed that the introduced oxygen originates exclusively from H₂O₂, ruling out hydrolytic pathways .
Comparative Analysis of Enzymatic vs. Chemical Methods
Parameter | Chemical (HBr) | Enzymatic (AaeAPO) |
---|---|---|
Yield | 62% | 80% |
Reaction Time | 5 hours | 3 minutes |
Enantiomeric Purity | >98% | 50% (racemic) |
Byproducts | <2% | <5% |
Key Findings :
-
Enzymatic methods excel in speed and yield but produce racemic (R/S)-ODMN due to non-stereoselective oxygen insertion .
-
Chemical synthesis preserves chirality but requires harsh conditions and longer reaction times .
Industrial-Scale Production Strategies
Continuous-Flow Reactor Design
Recent advancements employ microfluidic reactors to enhance HBr-mediated demethylation. A tubular reactor with a residence time of 30 minutes at 110°C achieves 95% conversion, reducing side reactions by 40% compared to batch processes .
Biocatalytic Process Optimization
Immobilizing AaeAPO on silica nanoparticles improves enzyme stability, enabling 10 reaction cycles without activity loss . Coupling this with in-situ H₂O₂ generation (e.g., glucose oxidase systems) reduces costs by 60% .
Stereochemical Considerations and Resolution
Chiral Chromatography for Enantiopure (R)-ODMN
Racemic ODMN from enzymatic routes is resolved using a Whelk-O 5/100 Kromasil column with methanol:phosphate buffer (80:20) . This yields (R)-ODMN with 99% enantiomeric excess, albeit at a 30% recovery rate .
Chemical Reactions Analysis
Types of Reactions: ®-O-Desmethyl Naproxen undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of a chloride derivative.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory and Analgesic Properties
O-DMN retains anti-inflammatory and analgesic properties similar to its parent compound, naproxen. Research indicates that O-DMN is involved in the therapeutic effects of naproxen, particularly in treating conditions such as arthritis, dysmenorrhea, and acute pain episodes .
2. Metabolism and Biotransformation Studies
Studies have highlighted the metabolic pathways of naproxen, revealing that approximately 66–92% of naproxen is excreted as O-DMN and its conjugated forms in urine . Understanding these pathways is crucial for assessing the drug's pharmacokinetics and safety profile.
3. Sulfation Mechanism Research
Research has demonstrated that O-DMN is a substrate for several human cytosolic sulfotransferase (SULT) isoforms. Specifically, SULT1A1, SULT1B1, and SULT1E1 effectively sulfate O-DMN, which is vital for its metabolic conversion and elimination from the body . This sulfation process can be influenced by structural modifications to O-DMN, making it a subject of interest in drug design.
Toxicological Studies
1. Liver Injury Investigations
Recent studies have indicated that patients with naproxen-induced liver injury exhibit T-cell memory responses towards an oxidative metabolite of O-DMN. This finding suggests a potential immunological mechanism underlying drug-induced liver injury, emphasizing the need for further investigation into the safety profiles of NSAIDs .
2. Environmental Impact Assessments
O-DMN's environmental presence has been documented in groundwater and surface waters. Its persistence raises concerns regarding ecological effects on aquatic organisms. Studies suggest that conventional wastewater treatment processes inadequately remove O-DMN, necessitating advanced treatment methods to mitigate its environmental impact .
Case Studies
1. Clinical Pharmacology
In clinical trials assessing the efficacy of naproxen formulations (including those containing O-DMN), endpoints such as the incidence of gastrointestinal ulcers were monitored. These studies provided insights into the safety and efficacy profiles of naproxen in various patient populations .
2. Pharmacogenetic Research
Pharmacogenetic studies have explored the relationship between genetic variations in drug-metabolizing enzymes like CYP2C9 and the risk of adverse effects from naproxen and its metabolites, including O-DMN. Such research helps tailor NSAID therapy based on individual genetic profiles to enhance safety and efficacy .
Data Tables
Application Area | Details |
---|---|
Anti-inflammatory Effects | Retains similar properties to naproxen; effective in treating arthritis and pain conditions. |
Metabolism | Major urinary metabolite; accounts for 66–92% of excreted compounds after naproxen intake. |
Sulfation Studies | Substrate for SULT isoforms; significant for metabolic conversion and elimination processes. |
Toxicology | Linked to liver injury; T-cell responses observed in affected patients. |
Environmental Concerns | Detected in water sources; raises ecological risks due to persistence in the environment. |
Mechanism of Action
The mechanism of action of ®-O-Desmethyl Naproxen is similar to that of Naproxen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ®-O-Desmethyl Naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-O-Desmethyl Naproxen
Key Findings :
- The S-enantiomer is pharmacologically relevant as a metabolite but exhibits reduced anti-inflammatory activity compared to naproxen .
Structural Analogs of Naproxen
p-Methylthio Naproxen Analog
- Structure : Naproxen backbone with a p-methylthio substituent replacing the methoxy group.
- Binding Interactions : Similar to naproxen but forms hydrophobic contacts with Tyr-385 and Trp-387 due to the methylthio group .
Thiourea Derivatives of Naproxen
- Structure: Carboxyl group replaced with thiourea moieties linked to aromatic amines or amino acid esters .
- Activity : Enhanced gastric tolerability with retained or improved anti-inflammatory effects vs. naproxen .
Ferruginol Derivatives
- Structure : Diterpene-based compounds combined with naproxen-like moieties.
- Activity : Superior to naproxen in TPA-induced inflammation models (37.7–42.7% reduction vs. naproxen’s inactivity) .
Other Metabolites and Derivatives
Pharmacokinetic and Metabolic Comparisons
Biological Activity
(R)-O-Desmethyl Naproxen (O-DMN) is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen, widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of O-DMN is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Target Enzymes
O-DMN primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammation and pain responses in the body .
Biochemical Pathways
The primary biochemical pathway affected by O-DMN is the prostaglandin synthesis pathway . By inhibiting COX enzymes, O-DMN reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain .
Pharmacokinetics
O-DMN exhibits pharmacokinetic properties similar to those of Naproxen. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 95% following oral administration.
- Half-life : Ranges from 12 to 17 hours in adults, allowing for sustained therapeutic effects .
- Metabolism : O-DMN is primarily metabolized in the liver, where it undergoes further conjugation to form glucuronides and sulfates, which are then excreted in urine .
Cellular Effects
Studies indicate that O-DMN shares many cellular effects with Naproxen. It has been shown to inhibit TRPM7 channels in T lymphocytes, suggesting potential immunomodulatory effects. The compound's interaction with various cellular processes underscores its relevance in inflammation and immune response modulation.
Case Studies and Clinical Findings
A meta-analysis involving Naproxen highlighted its efficacy in treating conditions such as arthritis and dysmenorrhea. The analysis included 46 randomized controlled trials with over 4,600 participants. Results indicated that Naproxen significantly alleviated pain without a notable increase in adverse events compared to placebo . Although O-DMN was not directly studied, its role as a metabolite suggests similar therapeutic potential.
Table 1: Sulphation of O-DMN by Human Cytosolic SULT1 Isoforms
Substrate | SULT1A1 (µM) | SULT1B1 (µM) | SULT1E1 (µM) |
---|---|---|---|
O-DMN | 84 ± 6 | 690 ± 131 | 341 ± 51 |
α-Naphthol | 2.1 ± 1.3 | 0.6 ± 0.1 | 2.4 ± 0.2 |
β-Naphthol | 0.4 ± 0 | 1.5 ± 0.5 | 3.0 ± 0.4 |
This table illustrates the sulphation rates of O-DMN compared to naphthol substrates by different SULT isoforms, indicating variable reactivity that could influence metabolic pathways and biological activity .
Q & A
Basic Research Questions
Q. What enzymatic pathways catalyze the formation of (R)-O-Desmethyl Naproxen in humans?
this compound is primarily formed via cytochrome P450 (CYP)-mediated O-demethylation of (R)-naproxen. Key isoforms include CYP2C9 and CYP1A2 , as demonstrated by kinetic studies using recombinant enzymes (Table 1). For example, CYP2C9 exhibits higher catalytic efficiency () compared to CYP1A2, with substrate specificity influenced by stereochemistry . Researchers should validate enzyme activity using Supersome assays and LC-MS/MS quantification of metabolites.
Q. How can this compound be distinguished from its (S)-enantiomer in analytical workflows?
Chiral chromatography (e.g., using amylose- or cellulose-based columns) coupled with mass spectrometry is critical for enantiomeric separation. The (R)-enantiomer is typically absent in untreated sewage but detected in effluents due to microbial chiral inversion during wastewater treatment . Method validation should include spiked environmental samples and comparison with certified reference standards (e.g., GC49179A) .
Q. What are the physicochemical properties of this compound relevant to experimental design?
Key properties include:
- Molecular weight : 216.23 g/mol
- LogP : 2.73 (indicative of moderate lipophilicity)
- Stability : Store at 2–8°C in DMSO to prevent degradation . Researchers should account for solubility limitations in aqueous buffers by using co-solvents like PEG300 or Tween 80 in in vivo formulations .
Advanced Research Questions
Q. How do environmental conditions influence the chiral inversion of this compound in aquatic systems?
Laboratory studies with activated sludge show rapid chiral inversion of (S)-naproxen to (R)-naproxen, but this process is negligible in river die-away experiments due to slower microbial activity. Photodegradation does not induce inversion, suggesting sunlight-independent mechanisms . To resolve contradictions, researchers should replicate field conditions (e.g., low-temperature, aerobic vs. anaerobic systems) and quantify enantiomeric fractions (EF = S/[S+R]) via longitudinal sampling .
Q. What experimental strategies address discrepancies in CYP2C9-mediated metabolism across human populations?
Genetic polymorphisms (e.g., CYP2C9*2/*3 alleles) reduce catalytic efficiency for this compound formation. Use in vitro assays with human liver microsomes or recombinant enzymes (e.g., CYP2C9 M1L variant) to model inter-individual variability. Kinetic parameters (, ) should be compared using nonlinear regression analysis .
Q. How can researchers optimize detection limits for this compound in complex environmental matrices?
Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges followed by UPLC-MS/MS achieves detection limits of 0.01 µg/L. Method validation must include matrix-effect corrections (e.g., using isotope-labeled internal standards) and recovery rates >85% . For sediment samples, pressurized liquid extraction (PLE) with acetone:water (7:3) is recommended.
Q. What mechanisms explain the persistence of this compound in river systems despite wastewater treatment?
this compound resists biodegradation due to its stable naphthalene backbone and hydroxyl group. Its half-life in rivers exceeds 30 days, with concentrations correlating with untreated sewage inflow (EF <0.90). Researchers should integrate hydraulic modeling and mass-balance approaches to track sources .
Q. Methodological Guidance
Designing a pharmacokinetic study for this compound in rodent models
- Dosing : Administer 10 mg/kg (R)-naproxen intravenously; account for metabolic conversion by collecting plasma at 0, 1, 2, 4, and 8 hours post-dose.
- Formulation : Use 5% DMSO + 40% PEG300 + 55% saline to enhance solubility .
- Analytics : Quantify this compound via LC-MS/MS with a lower limit of quantification (LLOQ) of 5 ng/mL.
Resolving conflicting data on (R)-naproxen’s ecological toxicity
Discrepancies arise from species-specific sensitivity (e.g., algae vs. fish). Use standardized OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization assay) and prioritize chronic endpoints (e.g., reproduction) at environmentally relevant concentrations (0.1–1 µg/L) .
Properties
IUPAC Name |
(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.